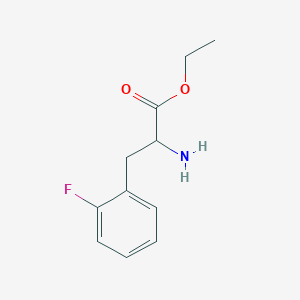

Ethyl 2-amino-3-(2-fluorophenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-(2-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTULYDVGYZKRTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300293 | |

| Record name | 2-Fluorophenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191930-44-6 | |

| Record name | 2-Fluorophenylalanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191930-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of Ethyl 2 Amino 3 2 Fluorophenyl Propanoate

Fundamental Reaction Pathways of Amino Acid Esters

The reactivity of ethyl 2-amino-3-(2-fluorophenyl)propanoate is characteristic of α-amino acid esters, encompassing reactions at the amino group, the ester moiety, and the aromatic ring.

The primary amino group in this compound is susceptible to oxidation. While specific studies on this exact molecule are not prevalent, the oxidation of the amino group in structurally related compounds provides insight into its expected reactivity. For instance, the amino group in similar aromatic amino compounds can be oxidized to form nitro derivatives under appropriate conditions evitachem.com. The transformation of an amino group to a nitro group typically involves strong oxidizing agents.

General oxidation reactions applicable to the amino moiety of amino acid esters can lead to a variety of products depending on the oxidant and reaction conditions. These can range from imines and hydroxylamines to nitrones and nitro compounds. The specific outcomes for this compound would be a subject for empirical investigation.

The ester and aromatic functionalities of this compound can undergo reduction, although this typically requires more forcing conditions than reactions at the amino group. The ethyl ester can be reduced to the corresponding primary alcohol, 2-amino-3-(2-fluorophenyl)propan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

The fluorophenyl ring is generally resistant to reduction. However, under catalytic hydrogenation at high pressure and temperature, the aromatic ring can be reduced to a fluorocyclohexyl ring. A more common reduction involving a related structure is the catalytic hydrogenation of a double bond. For example, ethyl (2E)-3-(4-amino-2-fluorophenyl)acrylate is reduced to ethyl 3-(4-amino-2-fluorophenyl)propanoate using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere . This demonstrates the utility of catalytic hydrogenation for saturating double bonds in the side chain of similar compounds.

In a different context, the reduction of a nitro group to an amino group in a related phenylpropanoic acid derivative was achieved using stannous chloride in ethanol (B145695), which also facilitated the simultaneous esterification of the carboxylic acid nih.gov. This highlights the potential for chemoselective reductions in multifunctional molecules of this class.

The 2-fluorophenyl group of this compound can participate in substitution reactions. The fluorine atom, being a halogen, can be a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. In the case of the target molecule, the amino and ester groups have a more complex electronic influence, but SNAr reactions remain a possibility. For instance, the fluorine atom in Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate can be substituted with other functional groups under specific conditions evitachem.com.

Modern synthetic methods offer various strategies for the modification of fluorinated aromatic rings in amino acids. These include transition metal-catalyzed cross-coupling reactions like the Suzuki and Negishi couplings, which can be used to form new carbon-carbon bonds at the aromatic ring nih.gov. For example, palladium catalysis has been employed for the site-selective fluorination of non-functionalized sp³ carbons in amino acid derivatives, aided by a directing group nih.gov.

Furthermore, electrophilic aromatic substitution on the fluorophenyl ring is also conceivable. The fluorine atom and the aminoalkyl side chain will direct incoming electrophiles to specific positions on the ring, influencing the regioselectivity of the reaction.

| Reaction Type | Functional Group | Potential Transformation | Example Reagents/Conditions | Reference |

| Oxidation | Amino | Nitro | Strong oxidizing agents | evitachem.com |

| Reduction | Ester | Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | |

| Reduction | Aromatic Ring | Cyclohexyl Ring | High-pressure catalytic hydrogenation | |

| Substitution | Fluorophenyl Ring | C-C bond formation | Suzuki or Negishi cross-coupling | nih.gov |

| Substitution | Fluorophenyl Ring | C-F to C-Nu | Nucleophilic Aromatic Substitution (SNAr) | evitachem.com |

Acid-Base Chemistry and Salt Formation Considerations

This compound possesses both a basic amino group and a potentially acidic α-proton, although the ester group itself is not typically considered acidic or basic under normal conditions. The primary amine can be protonated by acids to form ammonium (B1175870) salts. This is a common and important property, as it allows for the formation of crystalline salts which can be easier to handle and purify than the free base.

A prominent example is the formation of the hydrochloride salt. A compound with a very similar structure, Ethyl 2-amino-3-(3-fluorophenyl)propanoate, is available as its hydrochloride salt uni.lu. Similarly, the non-fluorinated parent compound, (R)-Ethyl 2-amino-3-phenylpropanoate, is also commonly handled as a hydrochloride salt ambeed.com. This strongly indicates that this compound will readily form a stable hydrochloride salt upon treatment with hydrochloric acid.

The formation of such salts is not only crucial for purification and handling but can also influence the solubility of the compound in different solvents. The presence of the fluorine atom can have a subtle effect on the pKa of the amino group compared to the non-fluorinated analog due to its electron-withdrawing nature mdpi.com.

| Compound Name | CAS Number | Molecular Formula | Form | Reference |

| Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride | Not specified | C₁₁H₁₅ClFNO₂ | Hydrochloride Salt | uni.lu |

| (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride | 63060-94-6 | C₁₁H₁₆ClNO₂ | Hydrochloride Salt | ambeed.com |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of protons (¹H), carbons (¹³C), and fluorine (¹⁹F).

In ¹H NMR spectroscopy of Ethyl 2-amino-3-(2-fluorophenyl)propanoate, each unique proton or group of equivalent protons in the molecule would produce a distinct signal. The expected signals would correspond to the protons of the ethyl group, the alpha- and beta-protons of the propanoate backbone, the amine protons, and the aromatic protons on the fluorophenyl ring.

Ethyl Ester Protons: The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from coupling to each other.

Propanoate Backbone Protons: The alpha-proton (CH-NH₂) would likely appear as a triplet, coupled to the two beta-protons. The beta-protons (CH₂-Ar) would present as a doublet of doublets, being coupled to the alpha-proton and also potentially showing complex splitting due to coupling with the nearby fluorine atom on the aromatic ring.

Amine Protons: The two protons of the primary amine (NH₂) would typically appear as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O), causing the signal to disappear.

Aromatic Protons: The four protons on the 2-fluorophenyl ring would exhibit complex splitting patterns in the aromatic region of the spectrum. Due to the influence of both the propanoate substituent and the fluorine atom, they would appear as distinct multiplets, with their chemical shifts and coupling constants being highly informative for confirming the ortho substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Ethyl CH₃ | ~1.2 | Triplet (t) | ~7.1 |

| Ethyl OCH₂ | ~4.1 | Quartet (q) | ~7.1 |

| β-CH₂ | ~3.0 - 3.2 | Doublet of Doublets (dd) | J(H,H) and J(H,F) |

| α-CH | ~3.8 | Triplet (t) | ~7.5 |

| NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | N/A |

| Aromatic H's | ~7.0 - 7.4 | Multiplets (m) | J(H,H) and J(H,F) |

A proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically non-equivalent carbon atom, revealing the carbon framework of the molecule. For this compound, eleven distinct signals would be expected, corresponding to the eleven carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of neighboring atoms and hybridization.

Carbonyl Carbon: The ester carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the 170-175 ppm range. chemicalbook.com

Aromatic Carbons: The six carbons of the 2-fluorophenyl ring would produce signals in the aromatic region (110-165 ppm). The carbon directly bonded to the fluorine atom (C-F) would show a large C-F coupling constant and its chemical shift would be significantly affected. The other five aromatic carbons would also display smaller couplings to the fluorine atom.

Aliphatic Carbons: The remaining four aliphatic carbons (ethyl and propanoate backbone) would appear in the upfield region of the spectrum (10-70 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~14 |

| β-CH₂ | ~35-40 |

| α-CH | ~55 |

| Ethyl OCH₂ | ~61 |

| Aromatic CH's | ~115-132 |

| Aromatic C-CH₂ | ~127 (with C-F coupling) |

| Aromatic C-F | ~161 (with large C-F coupling) |

| C=O (Ester) | ~173 |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. glpbio.com Since the target molecule contains a single fluorine atom, the ¹⁹F NMR spectrum would be expected to show one primary signal. The chemical shift of this signal is indicative of the fluorine's electronic environment. For a fluorine atom on a benzene (B151609) ring, this shift is highly dependent on the nature and position of other substituents. The signal would likely appear as a multiplet due to coupling with the nearby ortho and meta protons on the aromatic ring. This technique is exceptionally useful for confirming the presence and specific location of fluorine in the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₁H₁₄FNO₂), the molecular weight is approximately 211.23 g/mol .

In an MS experiment, the molecule would be ionized, often resulting in a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 211 or 212, respectively. uni.lu The analysis of fragmentation patterns provides further structural evidence. Key expected fragmentation pathways include:

Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion corresponding to [M - 45]⁺.

Loss of the ethyl formate (B1220265) moiety (HCOOC₂H₅): Cleavage of the amino acid structure could lead to a fragment corresponding to the 2-fluorobenzyl cation [C₇H₆F]⁺ at m/z 109.

Decarboxylation: Loss of the entire carboxylate group as COOC₂H₅ would yield a fragment at [M - 73]⁺.

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity |

|---|---|

| 212 | [M+H]⁺ (Protonated Molecule) |

| 211 | [M]⁺ (Molecular Ion) |

| 138 | [M - COOC₂H₅]⁺ |

| 109 | [CH₂-C₆H₄F]⁺ (2-Fluorobenzyl cation) |

X-ray Diffraction for Crystal and Molecular Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. synquestlabs.com To perform this analysis, a high-quality single crystal of this compound would be required.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be expected to show several key absorption bands:

N-H Stretching: The primary amine would exhibit two moderate bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretches from the ethyl and propanoate backbone would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be found just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group would be prominent in the range of 1730-1750 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O single bond stretches of the ester group would produce strong bands in the 1000-1300 cm⁻¹ range.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch would be expected in the 1000-1400 cm⁻¹ region.

FT-Raman spectroscopy would provide complementary information, often being more sensitive to non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

Table 4: Predicted FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (Ester) | 1730 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| C-F Stretch | 1000 - 1400 | Strong |

| Ester C-O Stretch | 1000 - 1300 | Strong |

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment

The presence of a chiral center at the alpha-carbon of this compound necessitates methods to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose. nih.govmz-at.dehplc.ru The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For the enantiomeric separation of amino acid esters like this compound, polysaccharide-based CSPs, such as those commercialized under the Chiralpak® brand, are particularly effective. mz-at.dehplc.ruuvison.comchiraltech.com These CSPs, often derivatives of cellulose (B213188) or amylose, provide a chiral environment rich in hydrogen bond donors and acceptors, as well as sites for π-π interactions, which are crucial for chiral recognition of aromatic amino acid derivatives. nih.gov

The development of a successful HPLC method for the enantiomeric purity assessment of this compound would involve a systematic screening of different Chiralpak® columns and mobile phase compositions. The choice of mobile phase, typically a mixture of a non-polar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695), significantly influences the retention and resolution of the enantiomers. The inclusion of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can also be used to improve peak shape and selectivity.

Table 1: Representative HPLC Conditions for Chiral Separation of Fluorinated Phenylalanine Analogs

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Chiralpak® AD-H | Chiralpak® AS-H | Chiralpak® IC |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol/TFA (85:15:0.1, v/v/v) | Methanol/Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Column Temperature | 25 °C | 30 °C | 20 °C |

| Detection | UV at 254 nm | UV at 220 nm | UV at 260 nm |

The optimization process would involve adjusting the mobile phase composition to achieve a good balance between resolution and analysis time. The elution order of the enantiomers would need to be determined by injecting a standard of a known enantiomer, if available. The method would then be validated for its linearity, accuracy, precision, and limit of detection/quantitation to ensure its suitability for reliable enantiomeric purity assessment.

Computational and Theoretical Investigations of Ethyl 2 Amino 3 2 Fluorophenyl Propanoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the ground state and excited state properties of Ethyl 2-amino-3-(2-fluorophenyl)propanoate.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. For this compound, a DFT study would typically commence with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (HOMO-LUMO) Energy Calculations

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely regions involved in electron donation and acceptance during chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The table above is illustrative. Specific values would need to be determined through actual DFT calculations.

Reactivity and Reaction Mechanism Studies

Computational methods are invaluable for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms. This is achieved through the calculation of various reactivity descriptors and the visualization of electrostatic potentials.

Chemical Reactivity Descriptors Derivation

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, based on conceptual DFT, provide a quantitative measure of the molecule's reactivity.

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Data not available |

| Chemical Softness (S) | 1/(2η) | Data not available |

| Electrophilicity Index (ω) | χ²/(2η) | Data not available |

Note: The values in this table are dependent on the HOMO and LUMO energies and are currently not available in published literature.

Molecular Electrostatic Surface Potential (MESP) Analysis for Charge Distribution

The Molecular Electrostatic Surface Potential (MESP) provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential.

Red regions (negative potential) are typically associated with electron-rich areas, such as those around electronegative atoms (e.g., oxygen, nitrogen, fluorine). These sites are susceptible to electrophilic attack.

Blue regions (positive potential) indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, an MESP analysis would highlight the negative potential around the carbonyl oxygen, the amino nitrogen, and the fluorine atom, and positive potentials around the amine hydrogens and other relevant protons. This provides a qualitative guide to the molecule's reactive behavior.

Fukui Function Analysis for Identification of Reactive Sites

While MESP provides a general picture of reactivity, Fukui function analysis offers a more quantitative, site-specific prediction of reactivity. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. It helps in identifying the specific atoms most likely to be involved in different types of reactions.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance), indicating the site where an additional electron would most likely reside.

f-(r): For electrophilic attack (electron donation), highlighting the site from which an electron is most easily removed.

f0(r): For radical attack.

A detailed Fukui function analysis for this compound would involve calculating these values for each atom in the molecule, thereby providing a ranked order of atomic sites for their susceptibility to nucleophilic, electrophilic, and radical attacks. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Hydrogen Bond Dissociation Energies and Other Bond Dissociation Energies

Bond Dissociation Energy (BDE) is a critical parameter in chemistry that quantifies the energy required to break a specific covalent bond homolytically, forming two radical species. The study of BDEs is fundamental to understanding the stability of a molecule and predicting its reactivity. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate these energies with a high degree of accuracy. gelisim.edu.trias.ac.in

For this compound, several key bonds are of interest. These include the C-F bond on the phenyl ring, the C-N bond of the amino group, the ester C-O bonds, and the various C-H and C-C bonds within the molecule's backbone and side chain. The presence of the fluorine atom can significantly influence the BDEs of adjacent bonds due to its high electronegativity.

Hydrogen bonds, while weaker than covalent bonds, play a crucial role in the conformation of the molecule and its interactions with its environment. The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the fluorine atom can act as hydrogen bond acceptors. The energy of these non-covalent interactions, known as hydrogen bond dissociation energy, can also be calculated to understand conformational preferences and intermolecular associations. ias.ac.in

| Bond Type | Illustrative Bond Dissociation Energy (kcal/mol) | Significance in this compound |

|---|---|---|

| Aromatic C-F | ~125 | High energy indicates a very stable bond, contributing to the overall stability of the fluorophenyl group. |

| α-Carbon-N (amino) | ~80-85 | Crucial for the integrity of the amino acid structure. |

| Ester C-O | ~85-90 | Relates to the stability of the ethyl ester protecting group and its potential for hydrolysis. |

| N-H (amino) | ~90-95 | Relevant for reactions involving the amino group and for hydrogen bonding. |

| Aromatic C-H | ~110 | Indicates the high stability of the phenyl ring. |

| Hydrogen Bond (N-H···O=C) | ~3-7 | Governs intramolecular and intermolecular interactions, influencing conformation and binding. |

Disclaimer: The values presented in this table are illustrative and represent typical bond energies for the specified bond types in similar chemical environments. They are not the result of direct computational studies on this compound.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides the means to map out the entire energy landscape of a chemical reaction, identifying the most favorable pathways from reactants to products. This involves locating and characterizing stationary points on the potential energy surface, which include energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states. gelisim.edu.tr

For this compound, a reaction of significant interest is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, 2-amino-3-(2-fluorophenyl)propanoic acid. cu.edu.eg Theoretical studies can model this reaction, for example, under basic conditions, to elucidate the mechanism. This would involve calculating the energy profile for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxide leaving group.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state are calculated using various computational algorithms. The activation energy, which is the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate. Such calculations can provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. gelisim.edu.tracs.org

In Silico Studies in Molecular Design

In silico methods, which are computational studies performed on a computer or via computer simulation, are indispensable in modern drug discovery and molecular design. These techniques allow for the rapid screening and evaluation of molecules for their potential biological activity.

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or other biomacromolecule. nih.govwu.ac.th This method is fundamental in structure-based drug design for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.govmdpi.com

In the context of this compound, molecular docking could be used to investigate its potential as an inhibitor or a ligand for a specific enzyme or receptor. The process involves:

Obtaining the three-dimensional structures of both the ligand (this compound) and the receptor protein.

Using a docking program to systematically explore various possible binding poses of the ligand within the active site of the receptor.

Scoring each pose based on a function that estimates the binding free energy, which typically accounts for electrostatic interactions, van der Waals forces, and hydrogen bonds. researchgate.net

The results of a docking simulation can provide valuable information, including the binding energy (a lower score usually indicates a more favorable interaction), the specific amino acid residues in the receptor's active site that interact with the ligand, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

The following interactive table presents an illustrative example of what a molecular docking report for this compound with a hypothetical protein target might look like.

| Protein Target (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Kinase ABC | -8.2 | Asp145, Lys72, Leu23 | Hydrogen bond with Asp145 (amino group), Hydrophobic interaction with Leu23 (phenyl ring) |

| Protease XYZ | -7.5 | Gly101, Ser102, Phe41 | Hydrogen bond with Gly101 and Ser102 (carbonyl oxygen), Pi-pi stacking with Phe41 (phenyl ring) |

| Transferase 123 | -6.9 | Val67, Ile89 | Multiple hydrophobic interactions with the ethyl and phenyl groups. |

Disclaimer: The data in this table is purely illustrative and for demonstration purposes only. It does not represent the results of actual molecular docking studies involving this compound.

Such in silico predictions are crucial for prioritizing compounds for further experimental testing, thereby accelerating the process of drug discovery and development. nih.gov

Research on Derivatives and Structural Analogues of Ethyl 2 Amino 3 2 Fluorophenyl Propanoate

Systematic Exploration of Fluorine Atom Positional Isomers on the Phenyl Ring

The position of the fluorine atom on the phenyl ring of a phenylalanine analogue has a profound effect on the molecule's properties. researchgate.net Consequently, synthetic chemists have developed various methods to access not only the ortho-fluoro derivative (2-fluoro) but also its meta (3-fluoro) and para (4-fluoro) positional isomers.

One classical and versatile method for preparing fluorinated phenylalanine analogues is the Erlenmeyer-Plöchl azalactone synthesis. nih.gov This process involves the condensation of a fluorinated benzaldehyde (B42025) with N-acetylglycine in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to form an intermediate oxazolone. nih.govresearchgate.net Subsequent reduction and hydrolysis of this intermediate yield the desired fluorinated phenylalanine. nih.gov This method is adaptable for producing a variety of isomers, as summarized in the table below.

| Starting Material | Key Reagents | Intermediate | Final Product |

|---|---|---|---|

| 2-Fluorobenzaldehyde | N-acetylglycine, Ac₂O, NaOAc; then P/HI | 4-(2-Fluorobenzylidene)-2-methyloxazol-5(4H)-one | 2-Fluoro-DL-phenylalanine |

| 3-Fluorobenzaldehyde | N-acetylglycine, Ac₂O, NaOAc; then P/HI | 4-(3-Fluorobenzylidene)-2-methyloxazol-5(4H)-one | 3-Fluoro-DL-phenylalanine |

| 4-Fluorobenzaldehyde | N-acetylglycine, Ac₂O, NaOAc; then P/HI | 4-(4-Fluorobenzylidene)-2-methyloxazol-5(4H)-one | 4-Fluoro-DL-phenylalanine |

Alternative strategies include palladium-catalyzed cross-coupling reactions. The Negishi cross-coupling, for instance, provides a direct route to protected fluorinated phenylalanine analogues by reacting an organozinc iodide with an appropriate aryl halide. nih.govresearchgate.net This method has been successfully applied to synthesize ortho-, meta-, and para-fluorophenylalanine derivatives. researchgate.net Another approach involves the alkylation of chiral auxiliaries, which allows for stereocontrolled synthesis. For example, alkylation of a chiral imidazolidinone auxiliary with fluorinated benzyl (B1604629) bromides followed by hydrolysis yields the target amino acid esters. nih.govbeilstein-journals.org

Modification of Amino Acid Substituents and their Synthetic Impact

Modification of the core amino acid structure, particularly at the amino and carboxyl groups, is fundamental for its use in further synthetic applications, such as peptide synthesis. nih.gov The amino group of ethyl 2-amino-3-(2-fluorophenyl)propanoate is commonly protected to prevent unwanted side reactions and to control reactivity. Standard protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently employed.

The introduction of these protecting groups is typically straightforward. For example, N-Boc protection can be achieved by reacting the amino acid ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com Similarly, the Cbz group can be installed using benzyl chloroformate. These modifications are crucial for techniques like solid-phase peptide synthesis (SPPS), where the protected amino acids are sequentially coupled to a growing peptide chain on a solid resin support. nih.gov The choice of protecting group can influence the coupling efficiency and the conditions required for its eventual removal.

| Protecting Group | Abbreviation | Typical Reagent | General Application |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Solid-phase and solution-phase peptide synthesis. mdpi.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Peptide synthesis; stable to mildly acidic/basic conditions. beilstein-journals.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Standard for modern solid-phase peptide synthesis. nih.gov |

These modifications not only facilitate peptide synthesis but also enable other transformations. For instance, N-protected derivatives can be used in cross-coupling reactions to build more complex structures, such as bi-aryl amino acids, where a second aromatic ring is attached to the fluorinated phenyl ring. nih.gov

Synthesis of Complex Unnatural Fluorine-Containing Amino Acid Derivatives

Building upon the basic scaffold of this compound, researchers have developed methods to create more structurally complex and unnatural amino acids. These advanced derivatives often feature additional stereocenters or functional groups, which are introduced through stereoselective reactions.

One important class of complex derivatives is the β-fluoroamino acids. A stereospecific rearrangement promoted by reagents like XtalFluor-E can be used to convert enantiopure α-hydroxy-β-amino esters into their corresponding β-fluoro-α-amino esters. beilstein-journals.orgacs.org This reaction proceeds through an aziridinium (B1262131) ion intermediate, which is then opened stereo- and regioselectively by a fluoride (B91410) ion to yield the desired product with high diastereoisomeric purity. nih.govbeilstein-journals.org

Cross-coupling reactions are also a powerful tool for generating complexity. nih.gov Suzuki and Negishi couplings have been employed to synthesize fluorinated bi-aryl amino acids. nih.gov For example, a bromo-β-phenylalanine derivative can be coupled with a fluorinated boronic acid (Suzuki coupling) to yield bi-aryl β-amino acids. nih.gov Similarly, Negishi coupling of iodo-serine derivatives with fluorinated aryl halides is a mainstay for accessing a wide variety of fluorinated aromatic α-amino acids. nih.gov These methods significantly expand the library of available fluorinated building blocks for chemical and biological research. nih.govnih.gov

Synthesis of Fluorinated Quaternary α-Amino Acid Esters

The creation of a quaternary stereocenter at the α-carbon of an amino acid introduces significant conformational constraints. Synthesizing such compounds, especially those containing fluorine, presents a considerable challenge. Recent advances have focused on the direct C(sp³)–H fluorination of protected amino acid derivatives.

A notable method involves a copper-catalyzed α-C–H fluorination. nih.govacs.orgnih.gov In this approach, a coordinating group, such as a pyridine (B92270) moiety attached to the amino acid substrate, directs the copper catalyst to the α-position. nih.govacs.org The copper(II) catalyst then facilitates a selective fluorination using an electrophilic fluorine source like Selectfluor. nih.govacs.org This strategy enables the efficient preparation of α-fluorinated α-amino acid derivatives with a newly formed quaternary center. acs.orgnih.gov

| Catalyst | Directing Group | Fluorinating Agent | Product Type |

|---|---|---|---|

| Cu(II) salt (e.g., Cu(OAc)₂) | Picolinamide or similar N-containing heterocycle | Selectfluor | α-Fluoro-α-amino acid derivative |

Another approach is the phase-transfer catalytic alkylation of a Schiff base derived from a fluorophenylalanine ester. This method allows for the asymmetric synthesis of α-alkyl-α-amino acids. For example, the Schiff base of an amino ester can be alkylated using various alkyl halides in the presence of a chiral phase-transfer catalyst, leading to α-methylated fluorophenylalanine derivatives with high enantiomeric excess after hydrolysis. psu.edu

Development of Fluorinated Heterocyclic Analogues

The conformationally flexible backbone of this compound can be cyclized to form rigid, fluorinated heterocyclic systems. nih.gove-bookshelf.de These structures are of significant interest as they embed the fluorinated amino acid motif within a constrained ring system, which is a common feature in many pharmacologically active compounds. researchgate.netmdpi.com

A primary method for synthesizing fluorinated tetrahydroisoquinoline derivatives is the Pictet-Spengler reaction. researchgate.netwikipedia.org This reaction involves the condensation of a β-arylethylamine, such as 2-fluorophenylalaninol (derived from the reduction of the corresponding ester), with an aldehyde or ketone under acidic conditions, followed by cyclization. wikipedia.orgnumberanalytics.com The electron-donating nature of the aromatic ring facilitates the electrophilic aromatic substitution that closes the ring. The use of fluorinated phenylalanine derivatives in this reaction leads to the formation of fluorinated tetrahydroisoquinolines and related β-carbolines. researchgate.netnih.gov

Beyond isoquinolines, other fluorinated heterocycles can be accessed. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using an azide-containing protected amino acid and a suitable alkyne can produce fluorinated triazolic amino acids. nih.gov Subsequent functionalization, such as deoxyfluorination of a hydroxyl group on the triazole ring, can install the fluorine atom. nih.gov These synthetic routes provide access to a diverse range of novel heterocyclic compounds incorporating a fluorophenylalanine core. nih.govnih.gov

Emerging Trends and Future Research Directions in Fluorinated Amino Acid Ester Chemistry

Advancements in Highly Stereoselective and Enantioselective Methodologies

The biological activity of amino acids is critically dependent on their stereochemistry. Consequently, the development of methods for the highly stereoselective and enantioselective synthesis of fluorinated amino acids is a major focus of current research.

A significant challenge in this area is the synthesis of enantiomerically pure fluorinated amino acids. nih.gov One potent strategy involves the use of chiral nickel (Ni(II)) complexes as auxiliaries. This method has been successfully extended to synthesize unexplored fluorinated analogs of phenylalanine. beilstein-journals.org The use of these chiral complexes is crucial for producing enantio- and diastereomerically pure building blocks. beilstein-journals.org Another powerful technique is the asymmetric hydrogenation of fluorinated dehydroamino acids. researchgate.net Rhodium-MonoPhos complexes, for instance, have demonstrated high enantioselectivities and quantitative yields in these reactions, often with very low catalyst loadings. researchgate.net

Enzymatic methods also present a valuable approach. Lipase-catalyzed hydrolysis offers an efficient route to obtain new fluorinated β-amino acid enantiomers with excellent enantiomeric excess (ee ≥99%) and good yields. mdpi.com For example, Lipase (B570770) PSIM from Burkholderia cepacia has been used for the kinetic resolution of racemic β-amino carboxylic ester hydrochloride salts. mdpi.com

Recent research highlights various catalytic strategies to achieve high stereoselectivity. These include:

Transition Metal Catalysis: Palladium-catalyzed direct fluorination of β-methylene C(sp³)–H bonds using quinoline-based ligands has been developed for synthesizing β-fluorinated Phenylalanine derivatives. researchgate.net Similarly, chiral palladium complexes have been used for the enantioselective fluorination of various substrates, including β-ketoesters, achieving high enantioselectivity (up to 94% ee). acs.org

Organocatalysis: The combination of chiral anion phase-transfer catalysis and enamine catalysis, using protected amino acids, enables the direct asymmetric fluorination of ketones to create quaternary fluorine-containing stereocenters. acs.org

Chiral Auxiliaries: Schöllkopf's alkylation method has been successfully applied for the asymmetric synthesis of specific fluorinated phenylalanine analogs. nih.gov

| Method | Catalyst/Auxiliary | Substrate Type | Key Finding | Reference(s) |

| Asymmetric Alkylation | Chiral Ni(II) Complex | Phenylalanine analogs | Synthesis of unexplored, enantio- and diastereomerically pure fluorinated amino acids. | beilstein-journals.org |

| Asymmetric Hydrogenation | Rhodium-MonoPhos Complex | Fluorinated dehydroamino acids | High enantioselectivities and quantitative yields with low catalyst loadings. | researchgate.net |

| Enzymatic Hydrolysis | Lipase PSIM | Racemic β-amino carboxylic ester hydrochlorides | Excellent enantiomeric excess (≥99%) and good chemical yields (>48%). | mdpi.com |

| Direct C-H Fluorination | Palladium with Quinoline Ligand | β-Methylene C(sp³)–H bonds in Phenylalanine derivatives | Site-selective introduction of fluorine. | researchgate.net |

| Phase-Transfer/Enamine Catalysis | Chiral Phosphoric Acid & Amino Acid | α-Substituted cyclohexanones | Generation of quaternary fluorine-containing stereocenters with high ee. | acs.org |

Applications of Flow Chemistry in Continuous Synthesis of Fluorinated Amino Acid Esters

Flow chemistry, or continuous flow synthesis, is emerging as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing, especially for the synthesis of fluorinated compounds. chemistryviews.orgnih.govyoutube.com This technology utilizes microreactors or flow reactors to perform chemical reactions in a continuous stream, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.comresearchgate.net

The application of flow chemistry to the synthesis of fluorinated amino acids, including esters like Ethyl 2-amino-3-(2-fluorophenyl)propanoate, addresses several challenges inherent in batch synthesis. chemistryviews.orgnih.gov These advantages include:

Enhanced Safety: Flow reactors confine hazardous reagents and unstable intermediates within a small volume, significantly improving safety, which is crucial when handling reactive fluorinating agents. nih.govacs.orgresearchgate.net

Improved Efficiency and Scalability: Continuous processes can be run for extended periods, allowing for large-scale production without the need for large reactors. chemistryviews.org This technology facilitates rapid reaction optimization and can lead to higher yields and purity. youtube.com

Access to Novel Reactivity: Flow chemistry allows for the use of reaction conditions, such as superheating, that are often not feasible in batch reactors, potentially unlocking new synthetic routes. acs.orguc.pt

A notable example is the development of a protecting-group-free, semi-continuous process for synthesizing racemic fluorinated α-amino acids from fluorinated amines. chemistryviews.org The process involves a photooxidative cyanation followed by acid-mediated nitrile hydrolysis, all performed in a flow system. chemistryviews.org This approach avoids the isolation of intermediates and is suitable for large-scale production. chemistryviews.org Similarly, flow technology has been used for the synthesis of various heterocyclic compounds and complex molecules, demonstrating its versatility. acs.orguc.pt For instance, researchers at Eli Lilly reported the kilogram-scale synthesis of a kinase inhibitor using a multi-step continuous flow process, highlighting the industrial applicability of this technology. acs.org

| Flow Chemistry Application | Key Technology/Method | Advantage(s) | Example Compound Class | Reference(s) |

| Racemic α-Amino Acid Synthesis | Photooxidative cyanation & nitrile hydrolysis | Protecting-group-free, scalable, no intermediate purification. | Fluorinated α-amino acids | chemistryviews.orgfu-berlin.de |

| Handling Hazardous Reagents | Packed-bed reactor with CsF | Safe in-situ generation of reactive anions, minimized waste. | N-trifluoromethyl compounds | acs.org |

| Multi-step Drug Synthesis | Integrated SVC with PAT | Superior process control, enhanced safety, streamlined scale-up. | Prexasertib (kinase inhibitor) | acs.org |

| Peptide Synthesis | Silicon-based microreactor | Efficient peptide bond formation using amino acid fluorides. | Dipeptides | researchgate.net |

Development of Novel Fluorination Reagents and Catalytic Systems

The development of new, more efficient, and selective fluorinating reagents and catalytic systems is a cornerstone of modern organofluorine chemistry. rsc.orgnih.gov This progress is critical for the late-stage fluorination (LSF) of complex molecules, a strategy that introduces fluorine at a final step, enabling rapid diversification of drug candidates. nih.govnumberanalytics.com

Novel Reagents: Electrophilic fluorinating reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are widely used. nih.govnih.gov Research continues to explore their reactivity in novel catalytic systems. For instance, Selectfluor, when activated by a chiral anion phase-transfer catalyst, can act as a soluble, chiral electrophilic fluorinating agent. nih.gov The development of reagents for specific applications, such as the radioisotope [¹⁸F] for Positron Emission Tomography (PET), is also a significant area of research. researchgate.net Flow chemistry has proven particularly effective for the rapid synthesis of [¹⁸F]-labeled compounds due to the short half-life of the isotope. researchgate.net

Catalytic Systems: Transition metal catalysis has become a powerful tool for C-F bond formation. rsc.orgnih.gov

Palladium Catalysis: Palladium complexes are effective for the fluorination of various substrates. Sodeoka and co-workers developed a NiCl₂–BINAP-catalyzed direct asymmetric fluorination of α-aryl acetic acid derivatives. acs.org Palladium catalysis has also been used for the fluorination of arylboronic acids and in Suzuki-Miyaura cross-coupling reactions to access bi-aryl fluorinated amino acids. nih.govnih.gov

Nickel Catalysis: Nickel catalysts, often in conjunction with ligands like DBFOX-Ph, have achieved extremely high levels of enantioselectivity in the fluorination of β-ketoesters and oxindoles. nih.govacs.org

Silver and Titanium Catalysis: Silver-catalyzed fluorination of aryl stannanes has proven highly effective for late-stage fluorination of complex, functionalized molecules. nih.gov Titanium-based catalysts, such as Ti(TADDOLato), were among the first used for the enantioselective fluorination of β-ketoesters. nih.govacs.org

These advanced catalytic systems, often combining a metal catalyst with a specific ligand, provide unprecedented control over the regioselectivity and stereoselectivity of fluorination reactions. rsc.orgnih.gov

| Reagent/Catalyst System | Reaction Type | Substrate | Key Advantage | Reference(s) |

| Selectfluor / Chiral Phosphoric Acid | Electrophilic Fluorination | α-Branched Cyclohexanones | Dual catalytic cycle for generating quaternary stereocenters. | acs.orgnih.gov |

| NFSI / Palladium Complex | Enantioselective Fluorination | α-Cyano Esters, Oxindoles | High yields and excellent enantioselectivities (up to 99% ee). | nih.govacs.org |

| Silver(I) / Selectfluor | Late-Stage Fluorination | Aryl Stannanes | High functional group tolerance, effective for complex molecules. | nih.gov |

| Nickel(II) / DBFOX-Ph | Enantioselective Fluorination | β-Ketoesters, Oxindoles | Extremely high enantioselectivity (93–99% ee). | nih.govacs.org |

| [¹⁸F]Fluoride / Flow Microreactor | Nucleophilic Radiofluorination | PET Tracer Precursors | Rapid, automated, on-demand synthesis for medical imaging. | researchgate.net |

Integration of Computational Design and Machine Learning in Fluorinated Amino Acid Synthesis

The synergy between experimental synthesis and computational methods is poised to accelerate discovery in fluorinated amino acid chemistry. Computational design, density functional theory (DFT) calculations, and machine learning (ML) are becoming indispensable tools for understanding reaction mechanisms, predicting properties, and designing novel catalysts and molecules. mpg.denih.govresearchgate.net

Computational Design and DFT: Computational studies provide deep insights into the structure and interactions of fluorinated molecules. DFT calculations, for example, have been used to study proton-bound dimers of side-chain fluorinated phenylalanines, revealing how the position and number of fluorine atoms affect intermolecular interactions and dimer structures. mpg.de Such studies are crucial for understanding how fluorination influences properties like cation-π interactions, which are vital in protein structure and function. mpg.de DFT has also been used to rationalize the regioselectivity in metal-catalyzed reactions and to elucidate the mechanistic details of fluorination processes, helping to refine and optimize catalytic systems. nih.govresearchgate.netacs.org

Machine Learning (ML): Machine learning is emerging as a powerful approach to navigate the vast chemical space and predict the outcomes of reactions. While still a developing area in fluorinated amino acid synthesis, ML models are being used more broadly in chemistry for tasks like reaction prediction and computer-aided synthesis planning. nih.gov Recently, an ML framework was designed to analyze molecular dynamics trajectories to identify the conformational states of individual amino acids in proteins, achieving high classification accuracy. nih.gov This type of analysis can be extended to understand the dynamic behavior of fluorinated amino acids within peptides. nih.gov In the future, it is anticipated that ML algorithms will be trained on reaction data to predict optimal conditions for the synthesis of specific fluorinated targets, design novel catalysts, and screen virtual libraries of fluorinated compounds for desired biological activities. mdpi.com

The integration of these computational tools represents a shift towards a more predictive and rational design-based approach in chemical synthesis, promising to reduce the experimental effort required to develop new synthetic methodologies and functional molecules.

| Technology | Application Area | Specific Use Case | Outcome/Insight | Reference(s) |

| Density Functional Theory (DFT) | Mechanistic Studies | Investigating the facial selectivity of fluorination catalyzed by Ti(TADDOLato). | Development of a steric model explaining enantioselectivity. | nih.gov |

| DFT & Cryogenic IR Spectroscopy | Structural Analysis | Studying proton-bound dimers of fluorinated phenylalanines. | Revealed how fluorine position alters intermolecular interaction types (charge-solvated vs. salt-bridged). | mpg.de |

| Machine Learning (Random Forest) | Protein Dynamics Analysis | Classifying amino acid conformational switching from Molecular Dynamics data. | Achieved 96.94% accuracy in identifying "switch" residues, correlating residue dynamics to protein properties. | nih.gov |

| Computational Design | Catalyst Development | Rationalizing synergistic catalytic effects in MOFs for CO₂ fixation. | Confirmed the importance of the interaction between Lewis acid sites and nucleophiles. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.